molecular formula C13H14N2O B12939210 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

Cat. No.: B12939210
M. Wt: 214.26 g/mol
InChI Key: GARDJAMLGDOILU-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrole and pyrazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves multi-component reactions. One common method is the condensation reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction yields high to excellent purity products, which can be isolated by simple filtration.

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific structural features, which combine the properties of both pyrrole and pyrazole rings. This duality allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

InChI

InChI=1S/C13H14N2O/c1-9-4-2-5-10(8-9)12-13(16)11-6-3-7-15(11)14-12/h2,4-5,8,16H,3,6-7H2,1H3

InChI Key

GARDJAMLGDOILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3CCCC3=C2O

Origin of Product

United States

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